Cas no 2011041-00-0 (6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine)

6-Bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is a brominated aromatic diamine derivative featuring a methoxypropyl substituent on one of the amine groups. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and functionalized polymers. The presence of both bromine and amine functional groups allows for further selective modifications, such as cross-coupling reactions or condensation processes. The methoxypropyl chain enhances solubility in polar organic solvents, facilitating handling in solution-phase reactions. Its well-defined structure and reactivity make it suitable for applications in medicinal chemistry and materials science, where precise functionalization is required.
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine structure
2011041-00-0 structure
Product name:6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
CAS No:2011041-00-0
MF:C10H15BrN2O
MW:259.142901659012
CID:5933759
PubChem ID:165961449

6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
    • 2011041-00-0
    • EN300-1116134
    • Inchi: 1S/C10H15BrN2O/c1-14-7-3-6-13-10-8(11)4-2-5-9(10)12/h2,4-5,13H,3,6-7,12H2,1H3
    • InChI Key: FCDUICSYQBNMNS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1NCCCOC)N

Computed Properties

  • Exact Mass: 258.03678g/mol
  • Monoisotopic Mass: 258.03678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.3Ų

6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116134-1.0g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0
1g
$728.0 2023-05-23
Enamine
EN300-1116134-5.0g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0
5g
$2110.0 2023-05-23
Enamine
EN300-1116134-0.1g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1116134-0.25g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1116134-0.5g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1116134-2.5g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1116134-5g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1116134-10.0g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0
10g
$3131.0 2023-05-23
Enamine
EN300-1116134-0.05g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1116134-1g
6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
2011041-00-0 95%
1g
$770.0 2023-10-27

Additional information on 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine

Introduction to 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine (CAS No. 2011041-00-0)

6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine, identified by its CAS number 2011041-00-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of brominated aromatic diamines, a category known for its versatile applications in drug development and biochemical studies. The structural features of this molecule, particularly the presence of a bromine substituent and a primary amine group at the 1-position, combined with a tertiary amine linked to a propyl chain, make it a compound of considerable interest for synthetic chemists and biologists alike.

The bromine atom at the para position of the benzene ring introduces electrophilic reactivity, making 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of novel therapeutic agents. The N1-(3-methoxypropyl) moiety adds steric bulk and potential lipophilicity, influencing both the solubility and metabolic stability of any derivatives formed from this compound.

In recent years, there has been growing interest in aromatic diamines due to their role as key intermediates in the development of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of benzene-1,2-diamines have been explored as inhibitors of enzymes involved in cancer metabolism and inflammation. The bromine substituent on 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine allows for further functionalization via palladium-catalyzed reactions, enabling the creation of diverse pharmacophores.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine, researchers can develop molecules that selectively inhibit specific kinases. The combination of the bromo group and the amine functionalities provides multiple points for chemical manipulation, allowing for fine-tuning of binding affinity and selectivity.

Recent studies have highlighted the importance of lipophilic extensions in drug design, particularly for oral bioavailability and membrane permeability. The 3-methoxypropyl chain in 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine contributes to its lipophilicity, which could be advantageous when designing drugs that need to traverse biological membranes. This feature has prompted investigations into its use as a building block for antiviral and antibacterial agents, where membrane interactions are often critical.

The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) to identify lead compounds for drug development. Compounds like 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine are often used as starting points in HTS campaigns due to their structural complexity and potential biological activity. The presence of multiple reactive sites allows for rapid diversification of the chemical library, increasing the chances of identifying potent hits.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Aromatic diamines can be polymerized or incorporated into supramolecular assemblies, leading to materials with unique electronic or optical properties. The bromine substituent facilitates further cross-linking or coupling reactions, enabling the creation of tailored materials for applications such as organic electronics or sensor technology.

The synthesis of 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine itself is an intricate process that requires careful control over reaction conditions to ensure high yield and purity. Typically, it involves multi-step organic transformations starting from commercially available precursors such as 3-methoxyaniline. The introduction of the bromine atom is often achieved through electrophilic aromatic substitution reactions, while the propylamine side chain can be added via nucleophilic substitution or reduction reactions.

Quality control is paramount when handling compounds like this one. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess purity. These methods provide detailed information about the molecular structure and any impurities that may be present.

The environmental impact of synthesizing and using such compounds is also a consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods that employ recyclable catalysts or solvent-free conditions are being explored as alternatives to traditional synthetic approaches.

Collaborative research between academia and industry has been instrumental in advancing our understanding of how compounds like 6-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine can be harnessed for therapeutic purposes. Academic laboratories often focus on fundamental research to uncover new biochemical pathways or develop novel synthetic strategies, while pharmaceutical companies apply these findings to create drug candidates ready for clinical evaluation.

The future prospects for this compound remain bright as new methodologies emerge and our understanding of biological systems expands. Continued exploration into its derivatives could lead to breakthroughs in treating diseases that are currently difficult to manage effectively. As research progresses, it is likely that we will see more applications not only in medicine but also in advanced materials science.

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